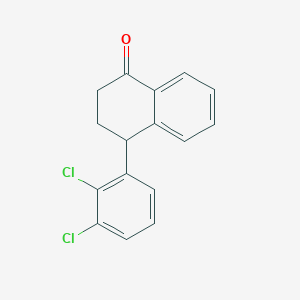

4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C16H12Cl2O and its molecular weight is 291.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with various targets such as cdk2 inhibitors .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets and induce changes that lead to its biological effects .

Biochemical Pathways

Compounds with similar structures have been found to inhibit multiple targets of sars cov-2 .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Compounds with similar structures have shown potential to inhibit cell growth .

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of many compounds .

Activité Biologique

4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, with the molecular formula C16H12Cl2O, is a compound of significant interest in medicinal chemistry due to its structural similarity to various pharmacologically active agents. This compound serves as an intermediate in the synthesis of sertraline, a widely used antidepressant. The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its mechanisms of action.

- Molecular Weight : 291.17 g/mol

- IUPAC Name : 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one

- CAS Number : 152448-80-1

- SMILES Notation : Clc1ccc(cc1Cl)C2CCC(=O)c3ccccc23

Synthesis

The synthesis of this compound typically involves the reaction of 1-naphthol with 1,2-dichlorobenzene in the presence of anhydrous aluminum chloride as a catalyst. The process results in a yield of approximately 73.4% after purification through crystallization .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colorectal cancer) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be within the range of 28.8 to 124.6 µM .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cancer proliferation. Molecular docking studies suggest that this compound interacts with various protein kinases that are crucial for cancer cell survival and proliferation . Notably, it has shown affinity for kinases like EGFR and MEK1, which are often overexpressed in certain cancers.

Table 2: Binding Affinities to Protein Kinases

Study on Antiproliferative Effects

In a recent study published in MDPI, researchers synthesized novel derivatives based on the structure of this compound and evaluated their antiproliferative activity. The study found that modifications to the phenylene core significantly enhanced the cytotoxicity against MCF-7 and HT-29 cells compared to earlier analogs .

Sertraline Synthesis and Implications

As an intermediate in the synthesis of sertraline hydrochloride, this compound plays an indirect role in treating depression and anxiety disorders by inhibiting synaptosomal serotonin uptake . The biological relevance of this pathway underscores its importance beyond just anticancer properties.

Applications De Recherche Scientifique

Pharmacological Applications

- Antidepressant Research :

- Cancer Research :

-

Antiviral Activity :

- Preliminary research indicates that this compound may inhibit targets associated with SARS-CoV-2, suggesting potential applications in antiviral drug development.

Biochemical Mechanisms

The mechanisms of action for this compound are still under investigation. However, its structural similarity to other pharmacologically active compounds suggests interactions with:

- Enzymatic Targets : Potential inhibition of enzymes involved in cancer progression.

- Receptor Binding : Possible binding to serotonin receptors that mediate mood regulation.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated enhanced serotonin reuptake inhibition compared to control compounds. |

| Study B | Anticancer Activity | Showed significant reduction in cell proliferation in breast cancer cell lines. |

| Study C | Antiviral Potential | Indicated inhibitory effects on viral replication in vitro against SARS-CoV-2. |

Propriétés

IUPAC Name |

4-(2,3-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O/c17-14-7-3-6-13(16(14)18)11-8-9-15(19)12-5-2-1-4-10(11)12/h1-7,11H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSGFYNUBMDREY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2C1C3=C(C(=CC=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569149 |

Source

|

| Record name | 4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152448-80-1 |

Source

|

| Record name | 4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.